molecular formula C19H20N2O2 B4898396 N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide CAS No. 6060-21-5

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4898396
CAS RN: 6060-21-5
M. Wt: 308.4 g/mol
InChI Key: YTCWNLCGUNGCGN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as EPPTB, is a chemical compound that has gained attention in scientific research due to its potential applications as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in cell signaling and are the target of many drugs. EPPTB has been shown to selectively bind to a specific type of GPCR, the κ-opioid receptor, and modulate its activity.

Scientific Research Applications

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in scientific research as a tool to study the κ-opioid receptor. The κ-opioid receptor is a GPCR that is involved in pain regulation, stress response, and addiction. N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to selectively bind to the κ-opioid receptor and modulate its activity, making it a useful tool for studying the receptor's function and potential therapeutic applications.

Mechanism of Action

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a selective modulator of the κ-opioid receptor. It binds to a specific site on the receptor and can either activate or inhibit its activity, depending on the cellular context. The exact mechanism of action of N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is still not fully understood, but it is thought to involve changes in the receptor's conformation and signaling pathways.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can modulate the activity of the κ-opioid receptor in a dose-dependent manner. It has also been shown to inhibit the activity of other GPCRs, such as the μ-opioid receptor and the dopamine D2 receptor. In vivo studies have demonstrated that N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can produce analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages as a tool for studying the κ-opioid receptor. It is a selective modulator of the receptor and can be used to study its function in a variety of cellular contexts. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, there are also limitations to using N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain experimental setups. It also has potential off-target effects on other GPCRs, which can complicate data interpretation.

Future Directions

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several potential future directions for scientific research. One area of interest is in the development of novel therapeutics for pain and addiction. The κ-opioid receptor has been identified as a potential target for these conditions, and N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide could be used to develop more selective and effective drugs. Another area of interest is in the study of GPCR signaling pathways. N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide could be used to study the downstream effects of κ-opioid receptor activation or inhibition, providing insights into the complex signaling networks involved in cell signaling. Finally, N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide could be used in the development of new imaging techniques for GPCRs. Its selective binding to the κ-opioid receptor could be used to develop imaging probes for this receptor, allowing for non-invasive imaging of receptor activity in vivo.
Conclusion
N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications as a modulator of G protein-coupled receptors. Its selective binding to the κ-opioid receptor makes it a useful tool for studying the receptor's function and potential therapeutic applications. N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments, and there are several potential future directions for scientific research involving this compound.

Synthesis Methods

N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylphenylacetic acid with thionyl chloride to form 4-ethylphenylacetyl chloride, which is then reacted with 1-phenylpyrrolidin-3-one to form N-(4-ethylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. The final product can be purified using column chromatography.

properties

IUPAC Name

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-14-8-10-16(11-9-14)20-19(23)15-12-18(22)21(13-15)17-6-4-3-5-7-17/h3-11,15H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCWNLCGUNGCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387199
Record name STK098617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

CAS RN

6060-21-5
Record name STK098617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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